![molecular formula C8H16ClNO2 B2943623 (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride CAS No. 2470279-80-0](/img/structure/B2943623.png)
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride” is a spirocyclic amine. Spirocyclic amines are compounds where an amine group is part of a spirocyclic structure, which is a compound with two rings sharing a single atom . The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine typically appear in the 0.5-5.0 ppm range in a 1H NMR spectrum . The carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectrum .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. For example, they can be used as amination reagents . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. For example, they can have different solubilities and boiling points . The exact properties would depend on the specific structure and substituents of the compound.Scientific Research Applications
Electrophilic Amination and C-H Acidic Compounds
Electrophilic amination techniques involving C-H acidic compounds, including the synthesis and reactions of spirocyclic compounds, have been explored. These studies provide insights into the formation of complex molecular structures with potential applications in medicinal chemistry and material science. The work by Andreae et al. (1992) delves into this area, demonstrating the versatility of spirocyclic compounds in organic synthesis (Andreae, S., Schmitz, E., Wulf, J., & Schulz, B., 1992).
Polymerization Studies
Research by Kubo et al. (1999) focuses on the polymerization of specific spirocyclic compounds, highlighting their potential in creating novel polymeric materials with unique properties. This study underscores the importance of understanding the polymerization behavior of spirocyclic compounds for advancing materials science (Kubo, M., Hara, S., Shibayama, K., & Itoh, T., 1999).
Spirocyclic Chroman Derivatives
The formation and reactions of spirocyclic chroman derivatives have been investigated, revealing their potential in the development of novel compounds with diverse applications. Research by Cacioli and Reiss (1984) exemplifies this, offering valuable insights into the synthesis and chemical behavior of these compounds (Cacioli, P., & Reiss, J., 1984).
Azaspirocycles Synthesis
The diversity-oriented synthesis of azaspirocycles, as detailed by Wipf, Stephenson, and Walczak (2004), showcases the strategic development of heterocyclic compounds with potential relevance in drug discovery and chemical biology. This work highlights the utility of azaspirocycles in constructing complex molecular architectures (Wipf, P., Stephenson, C. R. J., & Walczak, M. A., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDJJRAVENRJGP-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.